![molecular formula C13H9F3N4 B5633499 8-methyl-5-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B5633499.png)
8-methyl-5-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to a class of chemicals that combine quinoline and triazole structural motifs. These compounds are known for their interesting properties and potential applications in various fields.
Synthesis Analysis
- The synthesis of related quinoline-triazole derivatives involves complex chemical procedures. For example, Ghosh et al. (2020) detailed the synthesis of a quinoline-triazole derivative using X-ray powder diffraction, DFT calculation, and analysis of non-covalent molecular interactions (Ghosh et al., 2020).
Molecular Structure Analysis
- Studies on molecular structure have been performed using techniques like X-ray diffraction and DFT calculations. For instance, the study by de Souza et al. (2015) investigated the crystal structures of similar quinoline compounds, revealing details about their molecular conformations and interactions (de Souza et al., 2015).
Chemical Reactions and Properties
- The chemical reactions of such compounds often involve interactions with other molecules. For example, Kappenberg et al. (2021) studied the DNA and HSA binding of hybridized quinoline-triazole systems (Kappenberg et al., 2021).
Physical Properties Analysis
- The physical properties, such as melting points, solubility, and crystalline structure, are often analyzed using spectroscopy and chromatography. For instance, the study by Thiruvalluvar et al. (2007) analyzed the crystal structure of a related compound, providing insights into its physical properties (Thiruvalluvar et al., 2007).
Chemical Properties Analysis
- Chemical properties like reactivity, stability, and potential interactions with other compounds are key areas of study. The research by Son et al. (2010) on the reactivity of a bifunctional quinoline compound highlights these aspects (Son et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-methyl-5-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-7-4-5-9(8-3-2-6-17-10(7)8)11-18-12(20-19-11)13(14,15)16/h2-6H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFTHLHRISLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C3=NNC(=N3)C(F)(F)F)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-5-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-YL]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5633420.png)
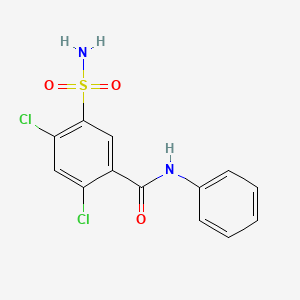
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide](/img/structure/B5633431.png)
![2-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5633437.png)
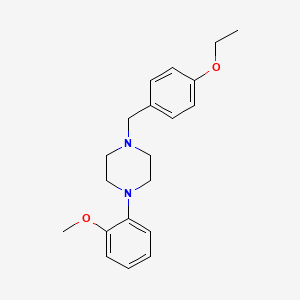
![5-ethyl-1'-(1H-indol-1-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5633451.png)
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)
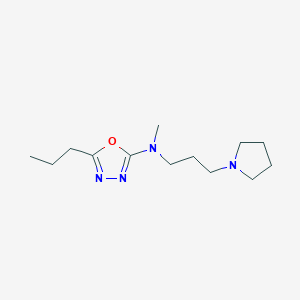
![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)
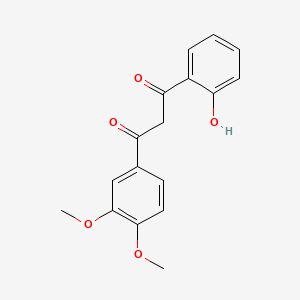
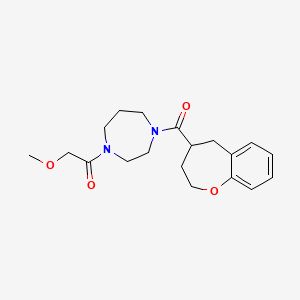
![(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633504.png)
![2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)